Desethyl Fingolimod Hydrochloride
Description
Contextualization as a Metabolite and Structural Analog of Fingolimod (B1672674)
Desethyl Fingolimod Hydrochloride is primarily recognized as a structural analog and a known impurity of Fingolimod. svaklifesciences.comderpharmachemica.com Fingolimod, a groundbreaking oral therapy for multiple sclerosis, is a synthetic compound designed as a structural mimic of the natural sphingolipid, sphingosine (B13886). derpharmachemica.comnih.gov Upon administration, Fingolimod is phosphorylated in the body to its active form, Fingolimod-phosphate, which then acts as a modulator of S1P receptors. nih.gov
This compound shares the core 2-amino-1,3-propanediol (B45262) structure with Fingolimod but differs in the length of its lipophilic alkyl side chain. nih.gov Specifically, it possesses a hexylphenyl group instead of the octylphenyl group found in Fingolimod. nih.govnih.gov This structural difference, the absence of two carbon units from the side chain, is what the "desethyl" nomenclature signifies. While the primary metabolic pathways for Fingolimod involve phosphorylation and oxidation of the terminal carbon on the octyl chain, Desethyl Fingolimod is most frequently referenced in the literature as an impurity that can arise during the chemical synthesis of Fingolimod. nih.govnih.govresearchgate.net As such, it serves as a critical reference standard in the quality control and analysis of the Fingolimod drug substance.
Table 1: Comparison of Chemical Properties
| Property | Fingolimod Hydrochloride | This compound |
|---|---|---|
| IUPAC Name | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride nih.gov | 2-amino-2-[2-(4-hexylphenyl)ethyl]propane-1,3-diol;hydrochloride nih.gov |
| Molecular Formula | C₁₉H₃₄ClNO₂ nih.gov | C₁₇H₃₀ClNO₂ nih.gov |
| Molecular Weight | 343.93 g/mol drugbank.com | 315.88 g/mol |
| CAS Number | 162359-56-0 nih.gov | 2414273-08-6 nih.gov |
| Synonyms | FTY720, Gilenya nih.gov | Fingolimod Hexyl Impurity (Hydrochloride), Fingolimod EP Impurity A (Hydrochloride) svaklifesciences.com |
Significance in Elucidating the Biotransformation Pathways of Sphingosine-1-Phosphate (S1P) Receptor Modulators
The study of S1P receptor modulators is a major focus of research due to their role in regulating key physiological processes, especially lymphocyte trafficking. nih.govnih.gov The biotransformation of these modulators, like Fingolimod, is a critical determinant of their efficacy and clearance from the body. Fingolimod undergoes extensive metabolism through three main pathways: reversible phosphorylation to the active metabolite, formation of non-polar ceramide derivatives, and, crucially for its elimination, oxidation to inactive carboxylic acid metabolites. nih.gov
This oxidative inactivation is predominantly carried out by the cytochrome P450 enzyme CYP4F2, which catalyzes the ω-hydroxylation of Fingolimod's octyl side chain. nih.gov The study of structural analogs like this compound is significant for understanding this process. By comparing the metabolism of Fingolimod (with its C8 chain) to that of an analog with a shorter C6 chain (Desethyl Fingolimod), researchers can probe the substrate specificity and enzymatic kinetics of the CYP4F subfamily. Such comparative studies help to elucidate how the length of the hydrophobic alkyl chain influences the rate and pathway of metabolic inactivation, providing valuable insights into the structure-metabolism relationships for the entire class of S1P receptor modulators.
Role as a Research Tool for Understanding Metabolic Inactivation Mechanisms
Building on its significance in biotransformation studies, this compound serves as a specialized research tool for investigating metabolic inactivation. Its primary utility is as a reference compound in analytical methods designed to ensure the purity and quality of Fingolimod preparations. researchgate.net The presence and quantity of related impurities like Desethyl Fingolimod must be carefully monitored during manufacturing.
Beyond quality control, this analog is invaluable for basic research into drug metabolism. By using this compound in in vitro metabolic studies with liver microsomes or recombinant CYP enzymes, scientists can directly assess how a modification to the alkyl tail affects the molecule's susceptibility to oxidative metabolism. nih.gov These experiments can clarify the precise structural requirements for a compound to be a substrate of CYP4F2 and other metabolizing enzymes. This knowledge is not merely academic; it is fundamental for the rational design of next-generation S1P receptor modulators. By understanding the mechanisms of inactivation, medicinal chemists can design new analogs with modified metabolic profiles, potentially leading to drugs with improved pharmacokinetic properties.
Table 2: Key Compounds in Fingolimod Research
| Compound Name | Significance |
|---|---|
| Fingolimod | A pro-drug and S1P receptor modulator used in the treatment of multiple sclerosis. derpharmachemica.comnih.gov |
| Fingolimod-phosphate | The active metabolite of Fingolimod, responsible for modulating S1P receptors. nih.govnih.gov |
| This compound | A structural analog and impurity of Fingolimod, used as a research tool and analytical standard. svaklifesciences.comnih.gov |
| Sphingosine | An endogenous sphingolipid that is the structural basis for the design of Fingolimod. nih.govnih.gov |
| Sphingosine-1-Phosphate (S1P) | A key signaling lipid that regulates numerous cellular processes, including lymphocyte trafficking, by binding to S1P receptors. nih.govnih.gov |
Properties
Molecular Formula |
C₁₇H₃₀ClNO₂ |
|---|---|
Molecular Weight |
315.88 |
Origin of Product |
United States |
Elucidation of Metabolic Biotransformation Pathways of Desethyl Fingolimod Hydrochloride
Enzymatic Pathways Governing its Formation from Fingolimod (B1672674)
The biotransformation of fingolimod is extensive, with three primary pathways: reversible phosphorylation to the active metabolite fingolimod phosphate (B84403), formation of non-polar ceramide analogs, and hydroxylation followed by oxidation to produce inactive carboxylic acid metabolites. nih.gov It is through this latter pathway that desethyl fingolimod is primarily formed.
Role of Cytochrome P450 Enzymes, Specifically CYP4F2, in ω-Hydroxylation
The initial and principal step in the metabolic cascade leading to desethyl fingolimod is the ω-hydroxylation of the octyl side chain of the parent fingolimod molecule. nih.gov This reaction is predominantly catalyzed by the cytochrome P450 (CYP) 4F2 enzyme. nih.govnih.govresearchgate.net Studies utilizing human liver microsomes (HLM) have demonstrated that CYP4F2 is the major enzyme responsible for this hydroxylation. nih.gov In fact, an antibody against CYP4F2 was shown to almost completely inhibit the metabolism of fingolimod in HLM. nih.gov While CYP4F2 is the primary catalyst, other enzymes of the CYP4F subfamily, such as CYP4F3B, may also contribute to this process to a lesser extent. nih.gov The enzyme kinetics of this ω-hydroxylation in HLM follow a Michaelis-Menten model. nih.gov
It's noteworthy that few other drugs are metabolized by CYP4F2, suggesting a lower potential for drug-drug interactions involving this metabolic pathway of fingolimod. nih.govresearchgate.net
Subsequent Oxidative Processes and Fatty Acid-Like Degradation
Following the initial ω-hydroxylation, the fingolimod molecule undergoes further oxidative processes. This subsequent degradation resembles the beta-oxidation of fatty acids. researchgate.net This leads to the shortening of the alkyl side chain, ultimately resulting in the formation of various carboxylic acid metabolites. nih.govresearchgate.net One of the key metabolites formed through this process is desethyl fingolimod, where the terminal ethyl group of the octyl chain has been removed.
Identification and Characterization of Downstream Metabolic Products of Desethyl Fingolimod
Upon its formation, desethyl fingolimod itself can be further metabolized. The primary downstream metabolic products are a series of inactive carboxylic acid metabolites. nih.govresearchgate.net One of the major metabolites recovered in urine is a butanoic acid derivative, indicating further degradation of the side chain. nih.gov In blood, alongside fingolimod and its active phosphate form, several inactive metabolites are detected, including ceramide metabolites designated as M29 and M30. nih.gov
Comparative Metabolic Profiles across Different Preclinical Species and In Vitro Systems
The metabolic profile of fingolimod, including the formation of desethyl fingolimod, has been investigated in various preclinical species and in vitro systems. In vitro studies using human liver microsomes have been instrumental in identifying CYP4F2 as the key enzyme in the ω-hydroxylation pathway. nih.gov
Studies on fingolimod analogues, FTY720-C2 and FTY720-Mitoxy, in liver microsomes from mice, rats, dogs, monkeys, and humans revealed that both compounds were metabolized on the octyl side chain, generating a series of carboxylic acids similar to the parent compound, fingolimod. nih.gov This suggests a conserved metabolic pathway across these species. However, the intrinsic clearance rates varied among the species, indicating potential differences in the rate of metabolism. nih.gov For instance, the intrinsic clearance of FTY720-C2 was highest in rats and lowest in dogs, while for FTY720-Mitoxy, it was highest in monkeys and lowest in dogs. nih.gov
Synthetic Chemistry and Derivatization Strategies for Desethyl Fingolimod Hydrochloride
Development of Efficient Laboratory Synthesis Routes for Desethyl Fingolimod (B1672674) Hydrochloride
While literature specifically detailing the synthesis of "Desethyl Fingolimod Hydrochloride" is not abundant, its preparation can be logically extrapolated from established synthetic routes for Fingolimod and its numerous analogues. derpharmachemica.comresearchgate.netijacskros.com The synthesis of such compounds is a key area of research, driven by the need to create related structures for various biological evaluations. acs.orgnih.gov
Methodologies for Constructing the Desethylated Chemical Scaffold
The construction of the desethylated scaffold, chemically known as 2-amino-2-(4-octylbenzyl)propane-1,3-diol, involves the strategic connection of the 4-octylphenyl moiety directly to the aminopropanediol head group via a methylene (B1212753) bridge. A plausible and efficient methodology, adapted from common strategies for Fingolimod analogues, would involve the following key steps:
Preparation of a Key Intermediate : The synthesis would likely commence with a suitable 4-octylbenzyl halide, such as 4-octylbenzyl bromide.
Alkylation : This electrophilic intermediate would then be used to alkylate a nucleophilic precursor of the aminopropanediol head group. A widely used precursor is diethyl acetamidomalonate. derpharmachemica.comijacskros.com The reaction, typically carried out in the presence of a base like sodium ethoxide, would form a new carbon-carbon bond, linking the 4-octylbenzyl group to the malonate ester.
Reduction and Deprotection : The resulting acetamido malonate ester intermediate would then undergo reduction. To avoid hazardous reagents like lithium aluminium hydride (LAH), which have been used in older syntheses, modern approaches might favor catalytic hydrogenation or the use of sodium borohydride. derpharmachemica.comnih.gov This step reduces the ester groups to primary alcohols, forming the 1,3-diol structure.
Hydrolysis and Salt Formation : The final step involves the acidic hydrolysis of the acetamido group to reveal the primary amine. Treatment with hydrochloric acid would then yield the target compound, this compound. Many modern syntheses for related compounds utilize a one-pot deprotection and salt formation step to improve efficiency. acs.org
This approach builds upon the foundational principles of Fingolimod synthesis, where the assembly of the three key structural components—the hydrophobic tail, the aromatic ring, and the polar head group—is meticulously planned. nih.gov
Challenges and Innovations in Synthetic Yield and Purity
The synthesis of Fingolimod and its analogues is not without its challenges, which would extend to the preparation of this compound. Key difficulties often encountered include:
Hazardous Reagents : Early synthetic routes often employed dangerous chemicals like LAH, which are unsuitable for large-scale industrial production. nih.gov
Impurity Formation : The manufacturing process can generate various process-related impurities, which must be identified, synthesized, and controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API). derpharmachemica.comderpharmachemica.com For instance, Friedel-Crafts acylation steps, common in building the phenyl moiety, can lead to isomeric impurities that are difficult to separate. researchgate.net
Innovations in the field have focused on overcoming these obstacles. Modern synthetic strategies emphasize cost-effectiveness, safety, and scalability. derpharmachemica.comacs.org Notable improvements include:
The development of routes that avoid harsh reagents in favor of safer alternatives like catalytic hydrogenation. derpharmachemica.com
Designing syntheses where the polar 2-amino-1,3-propanediol (B45262) head group is installed early, which can significantly reduce impurities in the final steps and simplify purification. researchgate.net
Regioselective reactions, such as specific aziridine (B145994) ring-opening, have been developed to provide greater control over the chemical transformations and improve purity. acs.org
Preparation of Isotopic Analogs for Metabolic and Pharmacokinetic Research
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. Stable isotope labeling is a powerful technique used to trace the fate of a compound in biological systems. nih.govresearchgate.net While specific examples for this compound are not detailed in the literature, the principles of isotopic labeling are broadly applicable.
To conduct pharmacokinetic research, a stable isotope-labeled version of Desethyl Fingolimod would be synthesized. This is typically achieved by incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. Hydrogen isotopes are particularly useful as they introduce a mass tag with minimal changes to the chemical structure or biological activity. researchgate.net
The synthesis could involve using a labeled starting material, such as a deuterated reducing agent or a ¹³C-labeled alkylating agent. The resulting isotopically labeled analogue serves as an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass. nih.gov This approach overcomes common analytical challenges like ion suppression and allows for accurate quantification of the drug and its metabolites in complex biological matrices. nih.govresearchgate.net
Pharmacological and Molecular Characterization of Desethyl Fingolimod Hydrochloride
Assessment of Sphingosine-1-Phosphate (S1P) Receptor Binding Affinity and Functional Agonism/Antagonism
The primary mechanism of Fingolimod's therapeutic action involves its phosphorylation to Fingolimod-Phosphate, which then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. nih.govnih.gov In contrast, metabolites like Desethyl Fingolimod (B1672674) are part of the drug's inactivation and clearance pathway. nih.govdrugbank.com
Quantitative Receptor Interaction Studies (e.g., EC50 values, lack of activity)
The defining characteristic of Desethyl Fingolimod Hydrochloride is its inertness at S1P receptors. While the active metabolite, Fingolimod-Phosphate, demonstrates high-affinity binding and potent agonism at S1P₁, S1P₃, S1P₄, and S1P₅ receptors, Desethyl Fingolimod does not share this activity. nih.govaimspress.com
Studies consistently show that the unphosphorylated parent drug, Fingolimod, has no significant binding activity at S1P receptors, even at high concentrations (up to 10,000 nM). aimspress.comaimspress.com Desethyl Fingolimod, being a product of oxidative metabolism rather than phosphorylation, is similarly devoid of affinity for these receptors. nih.govresearchgate.net Consequently, it does not elicit the downstream signaling associated with S1P receptor activation and is considered a pharmacologically inactive metabolite in this context.
| Compound | Target Receptor | Activity (EC₅₀) | Classification |
| Fingolimod-Phosphate | S1P₁, S1P₃, S1P₄, S1P₅ | Nanomolar range | Active Agonist |
| Fingolimod | S1P Receptors | >10,000 nM | Inactive Prodrug |
| Desethyl Fingolimod | S1P Receptors | No significant activity reported | Inactive Metabolite |
This table provides a comparative overview of the activity of Fingolimod and its metabolites at S1P receptors. Note the lack of activity for Desethyl Fingolimod.
Analysis of Receptor Internalization and Degradation Profiles
A key consequence of Fingolimod-Phosphate's potent agonism at the S1P₁ receptor on lymphocytes is the induction of receptor internalization and degradation. aimspress.comnih.gov This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes, effectively trapping them and reducing their circulation in the periphery. aimspress.comnih.govresearchgate.net This "functional antagonism" is central to Fingolimod's immunomodulatory effect. aimspress.comaimspress.com
Given that this compound lacks binding affinity for the S1P₁ receptor, it does not trigger receptor internalization or degradation. Its presence does not interfere with or contribute to the sequestration of lymphocytes, a process exclusively mediated by the active, phosphorylated form of the drug.
Investigation of Non-S1P Receptor Mediated Molecular Interactions and Cellular Effects
While the primary pharmacology of the Fingolimod family centers on S1P receptors, some studies have explored non-S1P-mediated effects of the parent compound. Unphosphorylated Fingolimod has been reported to inhibit cytosolic phospholipase A2 (cPLA2) and act as a cannabinoid receptor antagonist and ceramide synthase inhibitor. wikipedia.org It has also been shown to modulate the TRPM7 channel and activate protein phosphatase 2A. nih.govwikipedia.org
However, these activities are generally attributed to the unphosphorylated parent drug, which is present in the body in significant concentrations. wikipedia.org There is limited specific research into whether inactive metabolites like Desethyl Fingolimod retain any of these off-target activities. As these metabolites are products of a pathway designed to render the compound inactive and facilitate excretion, any such interactions are presumed to be minimal or non-existent. nih.govdrugbank.com
Comparative Analysis of Intracellular Signaling Pathways Modulated by this compound
Intracellular signaling modulation by the Fingolimod drug family is directly tied to S1P receptor engagement. Fingolimod-Phosphate binding to S1P receptors activates various G-protein-coupled pathways that influence cell trafficking, proliferation, and survival. aimspress.com
As this compound does not bind to S1P receptors, it does not initiate these intracellular signaling cascades. It serves as a stark contrast to Fingolimod-Phosphate, highlighting that S1P receptor agonism is the definitive trigger for the drug's primary pharmacological effects. Any analysis of intracellular pathways would find Desethyl Fingolimod to be inert, producing no change in downstream effectors like extracellular signal-regulated kinase (ERK) phosphorylation, which is a known consequence of S1P₁ activation by Fingolimod-Phosphate. aimspress.com
Studies on Lymphocyte Trafficking and Sequestration as an Inactive Metabolite Control
The most critical role of this compound in a research context is as an inactive metabolite control. The profound reduction in circulating lymphocytes, or lymphopenia, is a hallmark effect of Fingolimod treatment. nih.govnih.govfrontiersin.org This effect is caused by the S1P₁ receptor internalization induced by Fingolimod-Phosphate, leading to the sequestration of lymphocytes in secondary lymphoid organs. aimspress.comresearchgate.net
To scientifically validate that this effect is due to the active phosphorylated metabolite and not the parent compound or other metabolites, inactive forms like Desethyl Fingolimod are used in control experiments. These studies would demonstrate that administration of Desethyl Fingolimod does not cause lymphopenia or alter lymphocyte trafficking. This confirms that the sequestration mechanism is entirely dependent on phosphorylation and subsequent S1P receptor agonism, a pathway in which Desethyl Fingolimod plays no part. nih.govresearchgate.net This use as a negative control is crucial for elucidating the precise mechanism of action of the parent drug, Fingolimod.
Analytical Methodologies for Quantification and Identification of Desethyl Fingolimod Hydrochloride in Research Matrices
Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
The development of reliable chromatographic methods is essential for the separation and quantification of Desethyl Fingolimod (B1672674) Hydrochloride from the parent drug and other related substances. Both HPLC and UPLC are powerful techniques employed for this purpose, with UPLC offering advantages in terms of speed, resolution, and solvent consumption.
Validated methods for Fingolimod are designed to be stability-indicating, meaning they can resolve the primary compound from its process-related impurities and degradation products. researchgate.net This capability is crucial for analyzing a substance like Desethyl Fingolimod. Separation is typically achieved using reversed-phase columns, such as C8 and C18, which are effective for separating non-polar to moderately polar compounds.
For instance, a UPLC method developed for Fingolimod and its impurities utilized a Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm). researchgate.net The separation was achieved using a gradient mobile phase consisting of a phosphate (B84403) buffer and an acetonitrile-water mixture. researchgate.net Similarly, various HPLC methods have been established using columns like the Sunfire C18 (250 x 4.6 mm, 5 µm) and Nova-Pak C8. cbijournal.comnih.gov The selection of the mobile phase, which often includes a buffer (e.g., potassium dihydrogenphosphate, trifluoroacetic acid) and an organic solvent (e.g., acetonitrile), is optimized to achieve the best separation. nih.govrjptonline.org Detection is commonly performed using a UV detector, typically at a wavelength of around 220 nm. cbijournal.com
Validation of these methods is performed according to International Conference on Harmonization (ICH) guidelines, ensuring they are suitable for their intended purpose. researchgate.netresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Table 1: Examples of HPLC/UPLC Method Parameters for Fingolimod and Related Substances
| Parameter | Method 1 (UPLC) researchgate.net | Method 2 (HPLC) cbijournal.com | Method 3 (HPLC) nih.gov |
|---|---|---|---|
| Column | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | Waters Sunfire C18 (250 x 4.6 mm, 5 µm) | Nova-Pak C8 |
| Mobile Phase | Gradient: Potassium dihydrogen phosphate buffer (pH 6.5) and Acetonitrile-water | Buffer: Acetonitrile (35:65 v/v) with 0.1% Triethylamine (pH 3.0) | Potassium dihydrogenphosphate (50 mM, pH 3.0) and Acetonitrile (45:55, v/v) |
| Flow Rate | Not specified | 0.9 mL/min | 1.0 mL/min |
| Detection | 220 nm | 220 nm | Not specified |
| Linearity Range | Not specified | Not specified | 0.125–20 µg/mL |
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection
For the highly sensitive and selective detection required in bioanalytical studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. This technique is capable of quantifying Fingolimod and its metabolites, such as Desethyl Fingolimod, at picogram-per-milliliter (pg/mL) levels in complex biological matrices like whole blood or plasma. nih.govsamipubco.com
The methodology typically involves a simple but effective sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the biological matrix. nih.govsamipubco.com Chromatographic separation is performed using an HPLC or UPLC system, followed by detection with a tandem mass spectrometer. The mass spectrometer is usually operated in the positive electrospray ionization (+ESI) mode and utilizes multiple reaction monitoring (MRM) for quantification. samipubco.comsamipubco.com In MRM mode, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated version of the drug, like Fingolimod-D4), which provides excellent specificity and minimizes matrix effects. nih.gov
Validated LC-MS/MS methods for Fingolimod demonstrate high sensitivity, with lower limits of quantification (LLOQ) reported in the range of 10-50 pg/mL for the parent drug and its primary metabolite, Fingolimod-Phosphate. samipubco.com These methods are fully validated for accuracy, precision, linearity, and stability, adhering to regulatory guidelines. nih.govmdpi.com
Table 2: LC-MS/MS Method Parameters for Fingolimod and its Metabolites
| Parameter | Method Details nih.govsamipubco.comsamipubco.com |
|---|---|
| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions (Fingolimod) | m/z 308.4 → 255.3 |
| Ion Transitions (Fingolimod-Phosphate) | m/z 388.2 → 255.3 |
| Linearity Range (Fingolimod) | 10-800 pg/mL |
| Linearity Range (Fingolimod-Phosphate) | 50-5000 pg/mL |
Methodologies for Metabolite Profiling and Identification in In Vitro and Preclinical Models
Identifying metabolites is a crucial step in understanding the biotransformation of a drug candidate. For Fingolimod, metabolism occurs primarily through three pathways: reversible phosphorylation, hydroxylation and oxidation, and formation of ceramide analogs. nih.gov A metabolite like Desethyl Fingolimod would likely be formed through an oxidative dealkylation pathway.
The identification of such metabolites in in vitro systems (e.g., human liver microsomes, hepatocytes) and preclinical animal models relies heavily on high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS. nih.govresearchgate.net These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites.
The general workflow involves incubating the parent drug with the in vitro system, followed by analysis of the sample using LC-HRMS. The resulting data is processed to find potential metabolite peaks that are absent in control samples. The mass shift from the parent drug can suggest the type of metabolic reaction that occurred (e.g., oxidation, dealkylation, glucuronidation). researchgate.net Further structural confirmation is achieved by analyzing the fragmentation patterns (MS/MS spectra) of the metabolite and comparing them to the parent drug. nih.gov This approach allows for the confident identification of novel metabolites, including potential dealkylated forms like Desethyl Fingolimod.
Techniques for Assessing Stability and Impurity Profiles in Research Preparations
Assessing the stability of a compound and identifying its impurities are critical for ensuring its quality and integrity in research preparations. This is accomplished by developing and employing stability-indicating analytical methods, which are validated through forced degradation studies as recommended by ICH guidelines.
In these studies, the compound is subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light (photolysis). cbijournal.comnih.gov The goal is to generate potential degradation products and demonstrate that the analytical method, typically HPLC or UPLC, can adequately separate these degradants from the main compound and from each other. researchgate.net
For Fingolimod, studies have shown that it is susceptible to degradation under base hydrolysis conditions, while remaining relatively stable under acidic, oxidative, thermal, and photolytic stress. nih.govnih.gov For example, significant degradation was observed after exposure to 1 M NaOH at 80°C, whereas exposure to 1 M HCl under the same conditions resulted in less degradation. nih.gov Oxidative stress with hydrogen peroxide also leads to the formation of impurities. cbijournal.com The degradation products are then identified and characterized using techniques like LC-MS/MS to elucidate their structures. nih.gov This comprehensive approach ensures that the analytical method can reliably monitor the purity and stability of research preparations of compounds like Desethyl Fingolimod Hydrochloride.
Table 3: Summary of Forced Degradation Studies on Fingolimod
| Stress Condition | Conditions Applied | Observed Degradation |
|---|---|---|
| Acid Hydrolysis | 1 M HCl at 80°C for 2 hours nih.gov / 5.0 N HCl at RT for 24 hours | Degradation observed, but generally stable. cbijournal.comnih.gov |
| Base Hydrolysis | 1 M NaOH at 80°C nih.gov / 3.0 N NaOH at RT for 24 hours | Extensive degradation observed. nih.govnih.gov |
| Oxidation | 3% H₂O₂ at 80°C for 2 hours nih.gov / 0.1% H₂O₂ at RT for 15 min | Degradation observed. cbijournal.com |
| Thermal | 70°C for 24 hours cbijournal.com / 60°C for 10 days | Generally stable. nih.gov |
| Photolytic | Exposure to sunlight for 50 hours | Generally stable. nih.gov |
Preclinical Research and in Vitro Mechanistic Investigations of Desethyl Fingolimod Hydrochloride
Application in Animal Models for Investigating Fingolimod's Metabolic Clearance and Distribution
The metabolic clearance and tissue distribution of Fingolimod (B1672674) have been thoroughly investigated in various animal models to understand its pharmacokinetic profile. nih.govnih.gov Fingolimod is extensively distributed throughout the body, with a large volume of distribution (approximately 1200 ± 260 L), and is known to cross the blood-brain barrier. researchgate.netnih.gov Its elimination is primarily through metabolic processes. nih.gov
In preclinical studies using animal models, such as those for spinocerebellar ataxia type 1 or CNS inflammation, the focus is on the primary compound, Fingolimod. nih.govnih.gov While impurities like Desethyl Fingolimod Hydrochloride are inherently present in the administered substance, their individual metabolic clearance and distribution are not typically characterized separately. The primary goal of these animal studies is to understand the behavior of the active pharmaceutical ingredient. The distribution of Fingolimod is widespread, and it is extensively bound to plasma proteins (>99.7%). researchgate.net
Table 1: Pharmacokinetic Properties of Fingolimod in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | >90% | nih.govscilit.com |
| Time to Max. Concentration (Tmax) | 12-16 hours | researchgate.net |
| Half-life | 6-9 days | nih.govscilit.com |
| Volume of Distribution (Vd) | ~1200 L | researchgate.net |
| Plasma Protein Binding | >99.7% | researchgate.net |
This table represents data for Fingolimod, as specific data for this compound is not available.
In Vitro Studies on its Impact on Drug-Metabolizing Enzymes
The metabolism of Fingolimod is a critical aspect of its clearance, predominantly carried out by the cytochrome P450 (CYP) enzyme system. nih.gov Research has identified CYP4F2 as the primary enzyme responsible for the main elimination pathway of Fingolimod, which involves hydroxylation of the octyl chain. nih.gov
In vitro studies using human liver microsomes and recombinant P450 enzymes have been crucial in identifying the specific enzymes involved in Fingolimod's metabolism. These studies have shown that Fingolimod and its active phosphate (B84403) metabolite have a low potential to inhibit or induce major drug-metabolizing CYP enzymes at therapeutic concentrations, suggesting a low risk of drug-drug interactions. nih.gov However, potent inhibitors of CYP4F2, such as ketoconazole, can inhibit the metabolism of Fingolimod. nih.govresearchgate.net
As a close structural analog, this compound, with its hexyl chain, would also be a likely substrate for CYP4F2. However, specific in vitro studies to determine its inhibitory (IC50) or induction potential on CYP enzymes are not documented in the provided sources. The shorter alkyl chain could potentially alter the affinity and rate of metabolism by CYP4F2 compared to Fingolimod.
Table 2: Investigated Interactions of Fingolimod with Cytochrome P450 Enzymes
| Enzyme Family/Inhibitor | Observed Effect on Fingolimod Metabolism | Reference |
| Primary Metabolizing Enzyme | ||
| CYP4F2 | Major enzyme for ω-hydroxylation | nih.gov |
| Inhibitors | ||
| Ketoconazole | Potent inhibitor (also inhibits CYP3A) | nih.govresearchgate.net |
| Azamulin | Slight inhibition | nih.gov |
| Troleandomycin | No inhibition | nih.gov |
| Inducers/Inhibitors of other CYPs | ||
| CYP3A Inhibitors/Inducers | No or weak effect on Fingolimod pharmacokinetics | nih.gov |
This table summarizes findings for Fingolimod. The interaction of this compound with these enzymes has not been specifically reported.
Mechanistic Cellular Assays
Mechanistic cellular assays have been fundamental in elucidating the mechanism of action of Fingolimod. These in vitro assays often involve studying lymphocyte migration, cell signaling pathways, and receptor binding. Fingolimod, after being phosphorylated in vivo to Fingolimod-phosphate, acts as a functional antagonist at S1P receptors on lymphocytes, causing their retention in lymph nodes. researchgate.netmedchemexpress.com This prevents their migration into the central nervous system. nih.gov
In vitro models of the blood-brain barrier have demonstrated that Fingolimod can directly and differentially affect the trans-endothelial migration of lymphocyte subsets. nih.gov Other studies have shown it can reduce CXCR4-mediated B-cell migration. nih.gov Furthermore, Fingolimod has been shown to modulate various signaling pathways involved in cell mobility and progression in cancer cell lines, such as PI3K/AKT/mTOR and RhoA signaling. nih.gov
In such cellular assays, a compound like this compound could serve as an important tool. It could be used as a comparator to Fingolimod to understand how the length of the alkyl chain affects S1P receptor binding and subsequent downstream signaling and cellular responses like migration. It might also be used as an inactive control if it is found to have significantly lower activity. However, the available research does not specify the use of this compound in these comparative assays.
Role in Understanding Structure-Metabolism Relationships of Sphingosine (B13886) Analogs
The study of analogs and impurities like this compound is crucial for understanding the structure-metabolism relationships (SMR) of sphingosine analogs. nih.gov The development of Fingolimod itself stemmed from modifying the structure of myriocin, a natural product.
The primary structural difference between Fingolimod and this compound is the two-carbon shortening of the alkyl side chain (octyl vs. hexyl). This modification directly impacts the lipophilicity of the molecule. Since the major metabolic pathway for Fingolimod is ω-hydroxylation of this alkyl chain by CYP4F2, variations in chain length are expected to influence the molecule's interaction with the enzyme's active site. nih.gov
By comparing the metabolic profiles of Fingolimod and its hexyl analog, researchers can gain insights into:
Enzyme Specificity: How the substrate specificity of CYP4F2 and other metabolizing enzymes is affected by alkyl chain length.
Rate of Metabolism: Whether a shorter chain leads to faster or slower metabolic clearance.
Metabolite Profile: If the change in structure leads to different metabolic products.
This understanding is vital for the design of next-generation sphingosine analogs with potentially improved pharmacokinetic or pharmacodynamic properties. nih.gov While specific comparative metabolism data for this compound is not available in the cited literature, its existence as a known impurity provides a key point of reference for SMR studies within this class of compounds.
Future Research Perspectives and Unexplored Avenues for Desethyl Fingolimod Hydrochloride
Potential as a Pharmacological Probe for Specific Metabolic Enzymes or Pathways
Desethyl Fingolimod (B1672674) Hydrochloride, a known impurity and metabolite of Fingolimod, holds considerable promise as a specialized tool for pharmacological research. Its utility stems from its relationship with its parent compound, Fingolimod, which undergoes extensive metabolism primarily through the cytochrome P450 (CYP) 4F subfamily of enzymes, with CYP4F2 being the major contributor to its ω-hydroxylation. nih.govnih.govnih.gov
The metabolic pathway of Fingolimod is well-characterized, involving hydroxylation and oxidation to form inactive carboxylic acid metabolites. nih.gov Desethyl Fingolimod Hydrochloride, as a related substance, can serve as a specific probe to investigate the metabolic activities of the enzymes responsible for its formation. By studying the biotransformation of Fingolimod to this desethylated form, researchers can gain more precise insights into the substrate specificity and inhibitory potential of individual CYP4F isoenzymes.
Furthermore, the active metabolite of Fingolimod, fingolimod-phosphate, exerts its pharmacological effects by modulating sphingosine-1-phosphate (S1P) receptors. nih.govnih.gov Investigating whether this compound or its phosphorylated form interacts with these receptors could elucidate structure-activity relationships and potentially identify new pharmacological targets. Its use as a probe could help differentiate the roles of various S1P receptor subtypes in physiological and pathological processes. nih.gov
Utility in the Development of Certified Analytical Standards and Reference Materials for Drug Metabolism Studies
The development and use of certified reference materials are fundamental for ensuring the quality, safety, and efficacy of pharmaceutical products. sigmaaldrich.com For Fingolimod Hydrochloride, several reference standards are available to quantify the active pharmaceutical ingredient (API) and its impurities in various formulations. sigmaaldrich.comlgcstandards.com
This compound is officially recognized as Fingolimod EP Impurity A (Hydrochloride), making it an essential certified analytical standard. svaklifesciences.com Its availability as a reference material is critical for:
Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), designed to detect and quantify impurities in Fingolimod drug substance and drug products. researchgate.net
Quality Control: During the manufacturing process of Fingolimod, this standard allows for the routine monitoring and control of impurity levels, ensuring that the final product meets the stringent requirements set by regulatory bodies like the European Pharmacopoeia.
Drug Metabolism Studies: In pharmacokinetic and metabolic studies, certified standards of metabolites are indispensable for their accurate identification and quantification in biological matrices. This allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The table below provides key identifiers for this compound.
| Identifier | Value |
| Chemical Name | 2-Amino-2-[2-(4-hexylphenyl)ethyl]-1,3-propanediol hydrochloride |
| Synonyms | Fingolimod Hexyl Impurity (Hydrochloride), Fingolimod EP Impurity A (Hydrochloride) |
| CAS Number | 241427-08-6 |
Theoretical and Computational Approaches for Predicting Metabolic Fate and Analog Design
Theoretical and computational chemistry have become indispensable tools in modern drug discovery and development. These approaches are particularly valuable for predicting the metabolic fate of new chemical entities and for the rational design of analogs with improved pharmacological profiles. nih.gov
In the context of Fingolimod and its derivatives, computational modeling can be applied in several ways:
Predicting Metabolic Fate: Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can model the interaction of this compound with the active site of metabolic enzymes like CYP4F2. These models can help predict the likelihood and rate of its formation from Fingolimod and its subsequent metabolism. This predictive capability can accelerate the identification of potential metabolites in preclinical studies.
Analog Design: Computational tools are instrumental in designing novel Fingolimod analogs with enhanced properties, such as greater selectivity for specific S1P receptor subtypes or a more favorable metabolic profile to reduce off-target effects. nih.gov By understanding the structural features of this compound that influence its metabolic stability and receptor affinity, medicinal chemists can design new compounds with optimized characteristics. For instance, structure-activity relationship (SAR) studies, aided by computational analysis, have led to the synthesis of numerous Fingolimod derivatives with modified antibacterial or immunomodulatory activities. acs.org
Validating Predictive Models: As a known impurity and metabolite, this compound serves as a valuable data point for validating and refining computational models. The ability of a model to accurately predict the formation and properties of this compound increases the confidence in its predictive power for novel, untested analogs.
Q & A
Q. What are the key structural and physicochemical properties of Fingolimod Hydrochloride that influence its pharmacokinetics and pharmacodynamics?
Fingolimod Hydrochloride (C₁₉H₃₄ClNO₂) has a molecular weight of 343.93 g/mol, a LogP of 4.7 (indicating high lipophilicity), and solubility in water, alcohol, and propylene glycol . Its structure includes a sphingosine-like backbone with a phenylalkyl side chain, enabling modulation of sphingosine-1-phosphate (S1P) receptors. These properties dictate its blood-brain barrier penetration and receptor-binding kinetics, critical for its therapeutic effects in multiple sclerosis (MS) .
Q. How does Fingolimod Hydrochloride modulate S1P receptors, and what experimental methods validate this mechanism?
Fingolimod is phosphorylated by sphingosine kinase 2 (SK2) to its active metabolite, Fingolimod-phosphate, which binds to S1P receptors (S1PR1, 3, 4, 5). This induces receptor internalization, inhibiting lymphocyte egress from lymph nodes. Validation methods include:
Q. What USP-compliant chromatographic methods are recommended for purity analysis of Fingolimod Hydrochloride?
The USP43-NF38 monograph specifies an HPLC-DAD method using a Purospher® STAR RP-18 column (150 × 3.0 mm, 3 µm) with a 33-minute gradient elution. Mobile phases include 0.1% phosphoric acid in water and acetonitrile. System suitability requires baseline separation of Fingolimod from impurities (e.g., desethyl derivatives or oxidation products) with a resolution ≥2.0 .
Advanced Research Questions
Q. How can researchers optimize impurity profiling of Fingolimod Hydrochloride using HPLC, and what are common degradation products?
Key considerations for impurity analysis:
- Gradient design : Use a 0–95% acetonitrile gradient over 33 minutes to resolve polar and non-polar impurities .
- Detection wavelength : 220 nm for optimal sensitivity to major impurities .
- Sample preparation : Dissolve samples in a 1:1 mixture of acetonitrile and 0.1% phosphoric acid to prevent degradation . Common impurities include desethyl-Fingolimod (a dealkylation product) and oxidized derivatives, which require spiking studies for identification .
Q. What experimental strategies address contradictions in preclinical data on Fingolimod’s anti-inflammatory vs. pro-arrhythmic effects?
Contradictions arise from differential S1PR subtype activation:
- Anti-inflammatory effects : Dominated by S1PR1 modulation in lymphocytes. Use in vivo models (e.g., experimental autoimmune encephalomyelitis) with cytokine profiling (IL-6, TNF-α) .
- Cardiac adverse effects : Linked to S1PR3-mediated transient bradycardia. Mitigate via:
- Dose titration : Start with 0.25 mg/day in rodent models to mimic clinical protocols .
- Electrophysiological monitoring : ECG telemetry in conscious animals to assess heart rate variability .
Q. How can in vitro models be leveraged to study Fingolimod’s anti-tumor activity, particularly in hepatocellular carcinoma (HCC)?
- Cell culture : Treat HCC cell lines (e.g., HepG2) with Fingolimod Hydrochloride (10–40 µM) dissolved in DMSO .
- Mechanistic assays :
- YAP/TAZ signaling inhibition : Western blot for phosphorylated YAP (Ser127) .
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation .
- Combination studies : Co-administer with chemotherapeutics (e.g., sorafenib) to assess synergy .
Q. What are the methodological challenges in evaluating Fingolimod’s long-term safety in clinical research?
- Immune monitoring : Track absolute lymphocyte count (ALC) and CD4+/CD8+ ratios monthly .
- Infection risk management : Screen for latent infections (e.g., tuberculosis, HHV-8) in patients with prolonged lymphopenia .
- Cancer surveillance : Regular dermatological exams and lymph node imaging due to reported cases of Kaposi’s sarcoma and breast cancer .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on Fingolimod’s efficacy in primary progressive MS (PPMS)?
Phase 3 trials failed to show efficacy in PPMS, contrasting with success in relapsing-remitting MS (RRMS). Methodological insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
